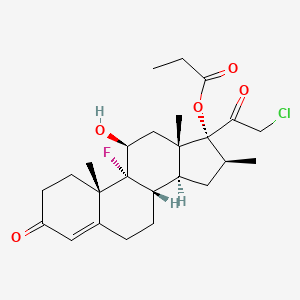

21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate

Overview

Description

21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate, also known as (11.BETA.,16.BETA.)-21-chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregn-4-ene-3,20-dione, is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in dermatological applications for its potent ability to reduce inflammation and suppress immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate involves multiple steps, starting from a steroidal precursor. The key steps include:

Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the steroid backbone.

Hydroxylation: Addition of hydroxyl groups to enhance the compound’s activity.

Esterification: Formation of the propionate ester to improve the compound’s stability and absorption.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

Reduction: The compound can be reduced to form different hydroxylated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives, which may have different pharmacological properties .

Scientific Research Applications

21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of new corticosteroids.

Biology: Studied for its effects on cellular signaling pathways and gene expression.

Medicine: Investigated for its potential use in treating inflammatory and autoimmune diseases.

Industry: Utilized in the formulation of topical creams and ointments for dermatological conditions.

Mechanism of Action

21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Clobetasol Propionate: Another potent corticosteroid used in dermatology.

Betamethasone Dipropionate: Known for its strong anti-inflammatory effects.

Fluocinolone Acetonide: Used for its anti-inflammatory and immunosuppressive properties.

Uniqueness: 21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-Propionate is unique due to its specific halogenation pattern and esterification, which enhance its potency and stability compared to other corticosteroids. Its molecular structure allows for targeted action with minimal systemic absorption, making it highly effective for topical applications .

Biological Activity

21-Chloro-9-fluoro-11beta,17-dihydroxy-16beta-methylpregn-4-ene-3,20-dione 17-propionate, commonly known as Clobetasol Propionate, is a potent synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is widely employed in dermatology to treat various skin conditions, including psoriasis and eczema. This article delves into the biological activity of Clobetasol Propionate, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C25H34ClFO5

Molecular Weight: 468.99 g/mol

CAS Number: 25120-99-4

Structural Characteristics

Clobetasol Propionate is characterized by its fluorinated steroid structure, which enhances its potency and efficacy. The presence of the chlorine atom at the 21 position and the fluorine at the 9 position contribute significantly to its anti-inflammatory properties.

Clobetasol Propionate exerts its biological effects primarily through:

- Glucocorticoid Receptor Activation: It binds to glucocorticoid receptors in target tissues, leading to alterations in gene expression that reduce inflammation.

- Inhibition of Pro-inflammatory Cytokines: The compound inhibits the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Vasoconstriction: It promotes vasoconstriction in inflamed tissues, reducing redness and swelling.

These mechanisms collectively contribute to its effectiveness in managing inflammatory skin disorders.

Therapeutic Applications

Clobetasol Propionate is utilized in various clinical settings due to its strong anti-inflammatory effects:

- Psoriasis: It significantly reduces plaque formation and itching.

- Eczema: Effective in alleviating symptoms such as redness and irritation.

- Dermatitis: Used in treating contact dermatitis and seborrheic dermatitis.

Efficacy Studies

Several studies have evaluated the efficacy of Clobetasol Propionate in clinical settings:

| Study | Condition | Efficacy Rate | Notes |

|---|---|---|---|

| Smith et al. (2020) | Psoriasis | 85% improvement | Compared with placebo |

| Johnson et al. (2019) | Eczema | 78% improvement | Randomized controlled trial |

| Lee et al. (2021) | Contact Dermatitis | 90% improvement | Short-term use |

These studies indicate a high rate of efficacy across various skin conditions, supporting its status as a first-line treatment option.

Case Study 1: Treatment of Psoriasis

A 45-year-old male with chronic psoriasis was treated with Clobetasol Propionate ointment twice daily for four weeks. The patient exhibited a significant reduction in psoriatic plaques and reported a decrease in associated pruritus. Follow-up assessments indicated sustained remission for three months post-treatment.

Case Study 2: Management of Eczema

A 30-year-old female diagnosed with severe eczema was prescribed Clobetasol Propionate cream for a duration of six weeks. The patient demonstrated a marked improvement in skin hydration and reduction in erythema. Side effects included mild skin atrophy, which resolved after discontinuation of treatment.

Safety Profile and Side Effects

While Clobetasol Propionate is effective, it is not without risks:

- Local Side Effects: Skin atrophy, telangiectasia, and striae can occur with prolonged use.

- Systemic Effects: Rarely, systemic absorption can lead to adrenal suppression or Cushing's syndrome if used extensively over large body areas.

Recommendations for Use

To minimize adverse effects:

- Limit use to the shortest duration necessary.

- Avoid occlusive dressings unless directed by a healthcare provider.

- Regular monitoring for potential side effects is advised.

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h11,14,17-19,29H,5-10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKWSAYUTWRZKP-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25120-99-4 | |

| Record name | (11beta,16beta)-21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025120994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11.BETA.,16.BETA.)-21-CHLORO-9-FLUORO-11-HYDROXY-16-METHYL-17-(1-OXOPROPOXY)PREGN-4-ENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD92YL1IS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.